But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide
Overview
Description
Preparation Methods
The synthesis of But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide typically involves the reaction of benzo[1,3]dioxole derivatives with but-2-enedioic acid amide under specific conditions. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of solvents such as n-hexane and ethyl acetate, and purification is achieved through silica gel column chromatography .
Chemical Reactions Analysis
But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Biological Research: It has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and alpha-amylase, making it a candidate for anti-inflammatory and antidiabetic therapies.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as sensors for detecting heavy metal ions.
Mechanism of Action
The mechanism of action of But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it targets microtubules and tubulin, leading to mitotic blockade and cell apoptosis . In enzyme inhibition studies, it interacts with the active sites of enzymes like COX and alpha-amylase, inhibiting their activity and thus exerting its therapeutic effects .
Comparison with Similar Compounds
But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide can be compared with other similar compounds, such as:
Benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties and target microtubules and tubulin.
Benzodioxole derivatives: These compounds have been studied for their enzyme inhibitory activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
(E)-N'-(1,3-benzodioxol-5-yl)but-2-enediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-10(14)3-4-11(15)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H2,12,14)(H,13,15)/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWRPPHJCRDUEK-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352152 | |
Record name | F1065-0553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6102-80-3 | |
Record name | F1065-0553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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